molecular formula C21H23NO3 B1431671 2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole CAS No. 1414029-54-1

2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole

Cat. No. B1431671
M. Wt: 337.4 g/mol
InChI Key: UXZHTBCTIGKBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The pyrrole ring is present in many important biological compounds like heme. The methoxybenzyloxymethyl and methoxybenzyl groups are likely to influence the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the attached methoxybenzyloxymethyl and methoxybenzyl groups. These groups would likely contribute to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

Pyrrole compounds are known to undergo various reactions, especially electrophilic substitution at the 2-position, due to the increased electron density from the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the polar pyrrole ring and the methoxy groups. It’s likely to have moderate water solubility and could potentially form hydrogen bonds .

Future Directions

The study of pyrrole derivatives is an active area of research, particularly in the development of new pharmaceuticals. This specific compound could potentially be studied for its biological activity, or used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

2-[(4-methoxyphenyl)methoxymethyl]-1-[(4-methoxyphenyl)methyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-23-20-9-5-17(6-10-20)14-22-13-3-4-19(22)16-25-15-18-7-11-21(24-2)12-8-18/h3-13H,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZHTBCTIGKBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC=C2COCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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